Cas no 40400-13-3 (1-(bromomethyl)-2-iodobenzene)
1-(bromomethyl)-2-iodobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(Bromomethyl)-2-iodobenzene
- alpha-Bromo-2-iodotoluene
- o-iodobenzylbromide
- 2-Iodobenzyl Bromide
- α-Bromo-2-iodotoluene
- Toluene, a-bromo-o-iodo- (6CI,7CI)
- a-Bromo-o-iodotoluene
- o-Iodobenzyl bromide
- Benzene, 1-(bromomethyl)-2-iodo-
- 1-Bromomethyl-2-iodobenzene
- PubChem14812
- ortho-Iodo-benzylbromide
- alpha-bromo-2-iodo toluene
- AMBZ0166
- GQFITODJWOIYPF-UHFFFAOYSA-
- GQFITODJWOIYPF-UHFFFAOYSA-N
- VZ24805
- TRA0098281
- A
- 2-Iodobenzyl bromide, 97%
- AKOS015836008
- FT-0612673
- InChI=1/C7H6BrI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
- CS-W007400
- a-Bromo-2-iodotoluene;Benzene,1-(bromomethyl)-2-iodo-
- DTXSID90465568
- NS00116575
- 40400-13-3
- GS-5918
- A923770
- EN300-215102
- CK2021
- I0635
- AM20040420
- SCHEMBL560812
- AC-26200
- 2-iodobenzylbromide
- MFCD00236046
- 1-(bromomethyl)-2-iodobenzene
-
- MDL: MFCD00236046
- Inchi: 1S/C7H6BrI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
- InChI Key: GQFITODJWOIYPF-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1CBr
- BRN: 2079736
Computed Properties
- Exact Mass: 295.87000
- Monoisotopic Mass: 295.869756
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: powder
- Density: 2.106
- Melting Point: 52.0 to 58.0 deg-C
- Boiling Point: 125°C/4mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.656
- PSA: 0.00000
- LogP: 3.18610
- Solubility: Insoluble
- Sensitiveness: Light Sensitive
1-(bromomethyl)-2-iodobenzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H314,H334
- Warning Statement: P261,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:2
- Hazard Category Code: 22-34-43-51/53
- Safety Instruction: S26-S36/37/39-S61-S45
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39;S45
- HazardClass:8
- PackingGroup:II
- Storage Condition:Store at room temperature
- Risk Phrases:R22; R34; R43; R51/53
1-(bromomethyl)-2-iodobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(bromomethyl)-2-iodobenzene Pricemore >>
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¥234.90 | 2023-09-02 | |
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£12.00 | 2022-03-01 |
1-(bromomethyl)-2-iodobenzene Suppliers
1-(bromomethyl)-2-iodobenzene Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 1-(bromomethyl)-2-iodobenzene
Professional Introduction to 1-(bromomethyl)-2-iodobenzene (CAS No. 40400-13-3)
1-(bromomethyl)-2-iodobenzene, identified by its Chemical Abstracts Service (CAS) number 40400-13-3, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring both bromomethyl and iodo substituents on a benzene ring, exhibits unique reactivity that makes it invaluable in constructing complex molecular architectures. Its dual halogenation pattern provides a versatile platform for further functionalization, enabling chemists to explore diverse synthetic pathways in drug discovery and material science.
The bromomethyl group (–CH₂Br) attached to the benzene ring is a highly reactive nucleophilic center, capable of participating in various coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in forming carbon-carbon bonds. This reactivity is particularly useful in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active molecules. Additionally, the iodo substituent (–I) at the ortho position introduces another layer of functionalization possibilities, allowing for selective transformations while maintaining structural integrity.
In recent years, 1-(bromomethyl)-2-iodobenzene has garnered attention for its role in the development of novel therapeutic agents. For instance, researchers have leveraged its reactivity to construct heterocyclic frameworks that mimic natural products with potent biological activities. One notable area of investigation involves its use in generating derivatives of flavonoids and other polyphenolic compounds, which have demonstrated antioxidant and anti-inflammatory properties. The ability to introduce both bromomethyl and iodo functionalities allows for the creation of chiral centers or other stereogenic elements essential for pharmacological efficacy.
The pharmaceutical industry has also explored 1-(bromomethyl)-2-iodobenzene as a precursor in the synthesis of kinase inhibitors and other targeted therapies. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often linked to cancer and inflammatory diseases. By employing this compound as a building block, scientists can design molecules that selectively inhibit aberrant kinase activity. The bromomethyl group facilitates the introduction of pharmacophores that interact with specific binding pockets on the kinase enzyme, while the iodo substituent can be further modified to optimize solubility and metabolic stability.
Beyond pharmaceutical applications, 1-(bromomethyl)-2-iodobenzene finds utility in materials science, particularly in the synthesis of organic electronic materials. Its halogenated structure makes it a suitable candidate for producing conjugated polymers and small-molecule emitters used in organic light-emitting diodes (OLEDs) and photovoltaic devices. The presence of both bromomethyl and iodo groups allows for controlled polymerization or cross-linking reactions, enabling the fine-tuning of material properties such as charge transport efficiency and luminescence characteristics.
The synthesis of 1-(bromomethyl)-2-iodobenzene typically involves multi-step processes starting from commercially available aromatic precursors. Common synthetic routes include halogenation strategies that selectively introduce bromine at one position while iodine at another. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield. These methods are critical for ensuring the purity of the final product, which is essential for subsequent applications in sensitive chemical transformations.
In conclusion, 1-(bromomethyl)-2-iodobenzene (CAS No. 40400-13-3) is a multifaceted compound with broad utility across organic synthesis, pharmaceutical research, and materials science. Its unique structural features enable diverse functionalization strategies, making it an indispensable tool for chemists seeking to develop innovative molecular architectures. As research continues to uncover new applications for this versatile intermediate, its importance in advancing scientific discovery is likely to grow even further.
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